molecular formula C18H20N2O5S B2624842 N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1797870-91-7

N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2624842
CAS No.: 1797870-91-7
M. Wt: 376.43
InChI Key: GSOYHYQPGVBYHO-UHFFFAOYSA-N
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Description

This compound features a phenylacetamide backbone linked to a 3-((furan-2-ylmethyl)sulfonyl)azetidine moiety via a 2-oxoethyl chain. Key structural elements include:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle, which enhances conformational rigidity and metabolic stability compared to larger rings like piperidine .
  • Furan-2-ylmethyl sulfonyl group: The sulfonyl group improves solubility and bioavailability, while the furan moiety may contribute to π-π stacking interactions in biological targets .
  • Phenylacetamide core: Common in pharmaceuticals for its balance of lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[4-[2-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13(21)19-15-6-4-14(5-7-15)9-18(22)20-10-17(11-20)26(23,24)12-16-3-2-8-25-16/h2-8,17H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOYHYQPGVBYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. It is classified as a sulfonamide derivative, which often exhibits antibacterial properties and the ability to inhibit various enzymes. The compound features a furan ring and an azetidine moiety, contributing to its unique biological activities.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor. This inhibition can disrupt specific biological pathways, which may lead to therapeutic effects in various diseases. Research indicates that compounds with similar structures often target critical enzymes involved in metabolic processes or pathogen survival.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits promising antimicrobial activity. This is attributed to the sulfonamide functional group, which is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways. The compound's structural features may enhance its interaction with bacterial enzymes, leading to increased efficacy against various pathogens.

Anticancer Potential

The compound's anticancer properties have also been explored. Research indicates that similar azetidine derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through various signaling pathways. The unique combination of functional groups in this compound may enhance its ability to disrupt cancer cell proliferation and survival mechanisms .

Synthesis and Evaluation

A study focusing on the synthesis of related compounds demonstrated that variations in the azetidine structure significantly influenced biological activity. The synthesis typically involves several key steps, including the formation of the azetidine ring and subsequent modifications to introduce sulfonamide and furan groups. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .

Compound NameStructural FeaturesBiological Activity
This compoundAzetidine core with furan and sulfonamide groupsAntimicrobial, anticancer
2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanoneSimilar structural features with fluorophenyl substitutionPromising antimicrobial and anticancer properties

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Biological Activity/Application Reference ID
N-(4-fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxoimidazolidin-4-yl)acetamide Furan-2-ylmethyl, imidazolidinone ring, acetamide Bacterial biofilm inhibition
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-fluorophenyl)acetamide Furan-2-yl, triazole ring, sulfanyl linkage Anti-exudative activity (vs. diclofenac)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Sulfonyl group, nitro-substituted phenyl Intermediate for heterocyclic synthesis
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide) Trifluoromethyl sulfonyl, dimethylphenyl Plant growth regulator (pesticide)
2,2'-(Hexane-1,6-diylbis(sulfanediyl))bis(N-(4-fluorophenyl)acetamide) Dual acetamide-sulfanyl chains, fluorophenyl Supplier-listed; unknown activity
Key Observations:
  • Azetidine vs. Larger Heterocycles: The four-membered azetidine in the target compound may confer greater metabolic stability compared to five-membered rings (e.g., imidazolidinone in ) or six-membered piperazine derivatives .
  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound and ) enhance electrophilicity and binding to serine proteases, whereas sulfanyl groups (e.g., ) facilitate disulfide bond formation in redox-active environments.
  • Furan Substitution : The furan-2-ylmethyl group is rare in the cited analogs, with only and featuring similar motifs. Its presence may improve target specificity in microbial enzymes .

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